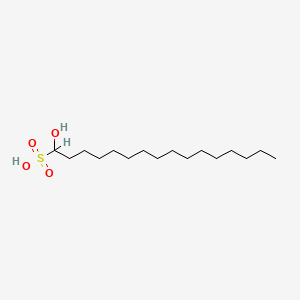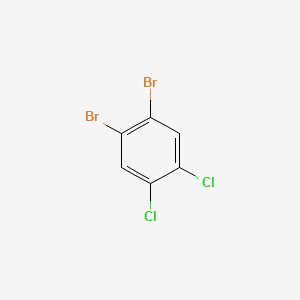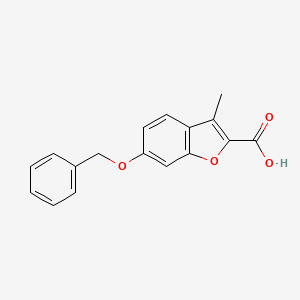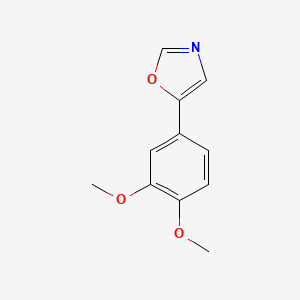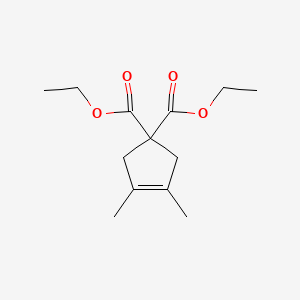
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Descripción general
Descripción
“3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester” is a chemical compound with the molecular formula C11H16O4 . It is also known as "Diethyl 3-cyclopentene-1,1-dicarboxylate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentene ring with two carboxylic acid groups at the 1,1-positions, which are esterified with diethyl groups . The 3,4-positions of the cyclopentene ring are substituted with methyl groups .Physical And Chemical Properties Analysis
The compound has an average mass of 212.242 Da and a monoisotopic mass of 212.104858 Da .Aplicaciones Científicas De Investigación
Chemical Ionization and Collision-Induced Dissociation Studies
Dimethyl and diethyl esters of cis-cyclohexane dicarboxylic acids, including structures related to 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester, have been studied for their behavior under chemical ionization and collision-induced dissociation conditions. These studies reveal insights into the stabilization and interaction between adjacent ester groups in the gas phase (Etinger, Idina, & Mandelbaum, 1993).
Synthesis Routes and Structural Analysis
A new synthesis route for esters of gem-dicarboxylic acids, which includes compounds structurally similar to this compound, was developed. This research also delves into detailed structural descriptions using techniques like NMR spectroscopy and GC–MS (Raskil’dina et al., 2016).
Reactions and Synthesis of Related Compounds
In the realm of synthetic organic chemistry, various reactions involving cyclopentene derivatives have been explored. For instance, the condensation of bromo compounds with sodiomalonic ester, leading to the formation of compounds related to 3-Cyclopentene-1,1-dicarboxylic acid diethyl ester, has been studied. These reactions are essential for understanding the synthesis and transformation of complex organic molecules (Maviov & Kucherov, 1964).
Catalytic Reactions and Intermediates
In the field of organometallic chemistry, studies have been conducted on the reactions of certain complexes with compounds similar to 3-Cyclopentene-1,1-dicarboxylic acid diethyl ester. These reactions involve unusual additions and formations of cyclopentene-substituted complexes, contributing to the understanding of catalytic processes and intermediate formation in organic synthesis (Benn et al., 1985).
Rearrangement and Transformation Studies
Research has also focused on the rearrangement and transformation of esters structurally similar to 3-Cyclopentene-1,1-dicarboxylic acid diethyl ester under different conditions. These studies provide valuable insights into the behavior of these compounds under various chemical conditions, helping to understand their stability, reactivity, and potential applications in synthesis (Kim, 1986).
Propiedades
IUPAC Name |
diethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKZZNUNQUQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448487 | |
| Record name | 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74160-66-0 | |
| Record name | 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)
![4-Phenyl-5-(quinolin-8-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3056702.png)
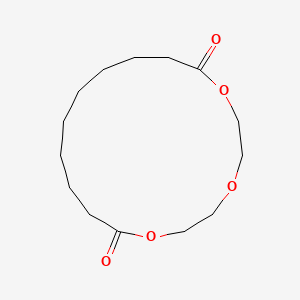
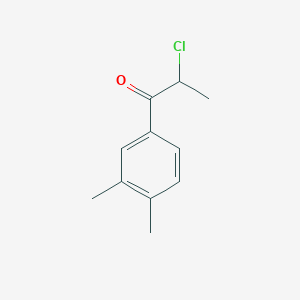
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3056707.png)
